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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B600287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanidin
3-xyloside, a naturally occurring anthocyanin. The document details its ultraviolet-visible (UV-

Vis) absorption, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS)

data. Furthermore, it outlines the typical experimental protocols employed for the acquisition of

this data, offering a valuable resource for researchers in the fields of natural product chemistry,

pharmacology, and drug development.

Spectroscopic Data
The following tables summarize the key spectroscopic data for cyanidin 3-xyloside, compiled

from various analytical studies.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of cyanidin 3-xyloside in an acidic solution reveals two characteristic

absorption maxima. The major peak in the visible region is responsible for its red-purple color,

while a secondary peak is observed in the UV region.

Solvent System λmax (nm) - Visible Region λmax (nm) - UV Region

Acidified Methanol ~520 - 535 ~280
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Note: The exact λmax can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information on the cyanidin 3-
xyloside molecule. The following data is representative for this class of compounds, though

minor variations may occur based on the solvent and instrumentation used.

¹H NMR Spectral Data (Typical values in CD₃OD)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~8.9 s

H-2' ~8.0 d ~2.2

H-6' ~7.9 dd ~8.5, 2.2

H-5' ~7.0 d ~8.5

H-6 ~6.9 d ~1.5

H-8 ~6.6 d ~1.5

H-1'' (Xylose) ~5.3 d ~7.5

Xylose Protons ~3.2 - 4.0 m

¹³C NMR Spectral Data (Typical values in CD₃OD)
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Carbon Chemical Shift (δ, ppm)

C-2 ~163

C-3 ~145

C-4 ~135

C-5 ~158

C-6 ~99

C-7 ~165

C-8 ~95

C-9 ~157

C-10 ~113

C-1' ~121

C-2' ~117

C-3' ~146

C-4' ~155

C-5' ~118

C-6' ~128

C-1'' (Xylose) ~103

C-2'' (Xylose) ~75

C-3'' (Xylose) ~78

C-4'' (Xylose) ~71

C-5'' (Xylose) ~67

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

cyanidin 3-xyloside.
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Ionization Mode [M]⁺ or [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Electrospray (ESI) 419.1 287.0 (Cyanidin aglycone)

The monoisotopic mass of the cyanidin 3-xyloside cation is 419.0978 g/mol .[1] The primary

fragment observed in MS/MS analysis corresponds to the loss of the xylose moiety, resulting in

the cyanidin aglycone with an m/z of 287.0.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Sample Preparation
Extraction: Cyanidin 3-xyloside is typically extracted from plant material (e.g., berries,

flowers) using an acidified solvent, commonly methanol or ethanol with a small percentage of

hydrochloric or formic acid (e.g., 85:15 methanol:0.1M HCl).[2] This acidic environment is

crucial for maintaining the stability of the anthocyanin flavylium cation.

Purification: The crude extract is often subjected to purification steps to isolate the cyanidin
3-xyloside. This can be achieved through solid-phase extraction (SPE) using C18 cartridges

or by preparative high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

Solvent: The purified cyanidin 3-xyloside is dissolved in an appropriate acidic solvent, such

as methanol containing 0.1% HCl.

Procedure: The absorbance spectrum is recorded over a wavelength range of 200-700 nm.

The solvent is used as a blank for baseline correction. The maxima in the visible (~520 nm)

and UV (~280 nm) regions are then determined.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

detailed structural elucidation.

Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of

anthocyanins. A small amount of trifluoroacetic acid-d (TFA-d) may be added to ensure the

compound remains in its flavylium cation form.

Experiments: Standard 1D NMR experiments (¹H and ¹³C) are performed. For complete

structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are often necessary to establish proton-proton and proton-carbon

correlations.

Mass Spectrometry (MS)
Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer such as

a quadrupole, time-of-flight (TOF), or Orbitrap is commonly used.

Mode: ESI is typically performed in positive ion mode to detect the cationic flavylium ion.

Procedure: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with

0.1% formic acid) and introduced into the mass spectrometer. A full scan MS spectrum is

acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then

performed by selecting the parent ion ([M]⁺) and subjecting it to collision-induced

dissociation (CID) to obtain fragment ions, which provides further structural information.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of cyanidin
3-xyloside.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of cyanidin 3-
xyloside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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